Merafloxacin
描述
Synthesis Analysis
The synthesis of fluoroquinolones like Merafloxacin typically involves creating a quinolone core and introducing a fluorine atom at the C-6 position to enhance antibacterial activity and pharmacokinetic properties. For instance, the asymmetric synthesis of Ofloxacin, a related fluoroquinolone, starts with (R)- and (S)-alaninol, leading to the production of two optical antipodes, with the S-(-) enantiomer showing substantially higher activity (Mitscher et al., 1987).
Molecular Structure Analysis
The molecular structure of fluoroquinolones, including Merafloxacin, is characterized by a bicyclic core consisting of a quinolone ring and an attached piperazine or pyrrolidine ring. The presence of a fluorine atom at the C-6 position and various substitutions at other positions contribute to the compound's unique antibacterial spectrum and pharmacological properties. The molecular structure influences the drug's interaction with bacterial enzymes and its activity under different pH conditions, as seen with Finafloxacin, which exhibits enhanced activity in acidic environments (Stubbings et al., 2011).
Chemical Reactions and Properties
Fluoroquinolones, including Merafloxacin, can undergo various chemical reactions, including photodegradation, which can lead to the formation of degradation products. For example, Sitafloxacin, another fluoroquinolone, undergoes photodegradation in aqueous solutions, leading to specific degradation products (Araki et al., 2002). These reactions are essential for understanding the stability and storage conditions of the drug.
Physical Properties Analysis
The physical properties of fluoroquinolones, such as solubility and stability, are influenced by their crystal structure. Different crystalline forms of Sitafloxacin, for instance, show varying solubility and photostability, which are correlated with their crystal structures (Suzuki & Terada, 2012). These properties are crucial for the formulation and efficacy of the drug.
Chemical Properties Analysis
The chemical properties of Merafloxacin, like other fluoroquinolones, include its antibacterial spectrum, mechanism of action, and resistance profile. Delafloxacin, for example, exhibits broad-spectrum activity against a variety of pathogens, including MRSA and Pseudomonas aeruginosa, and maintains activity against fluoroquinolone-resistant strains (Bambeke, 2015). Understanding these properties helps in determining the clinical applications of the drug.
科学研究应用
Merafloxacin has been identified as an effective inhibitor of SARS-CoV-2 replication. It inhibits α1 ribosomal frameshifting in the virus and significantly impedes its replication in Vero E6 cells (Sun et al., 2020).
Finafloxacin, a relative of Merafloxacin, is under development for treating urinary tract infections, Helicobacter pylori infections, and acute otitis externa (McKeage, 2015).
Delafloxacin, another fluoroquinolone similar to Merafloxacin, shows potent activity against various bacterial strains including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, and beta-hemolytic streptococci (Pfaller et al., 2017). It is also effective for treating acute bacterial skin and skin structure infections caused by MRSA and Pseudomonas aeruginosa (Mogle et al., 2018).
Delafloxacin has increased intracellular penetration and enhanced bactericidal activity under acidic conditions, potentially benefiting patients with methicillin-resistant Staphylococcus aureus (Jorgensen et al., 2018).
Finafloxacin has shown superior antimicrobial efficacy against Helicobacter pylori in an acidic environment, suggesting its potential use for treatment of H. pylori infection (Lee et al., 2015).
Delafloxacin's broad-spectrum in vitro activity includes effectiveness against Gram-positive, Gram-negative, atypical organisms, and anaerobes, making it a candidate for various bacterial infections (McCurdy et al., 2017).
Delafloxacin is under development for treating bacterial pneumonia, with effective results observed in a murine lung infection model (Lepak & Andes, 2016).
Sitafloxacin is an antibacterial with broad-spectrum in vitro activity, including against anaerobic and atypical pathogens (Keating, 2011).
安全和危害
Merafloxacin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is advised to avoid inhalation and contact with skin, eyes, and clothing . Protective equipment such as chemical impermeable gloves and adequate ventilation are recommended when handling Merafloxacin .
未来方向
属性
IUPAC Name |
1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYYCLWCHFVRLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869517 | |
Record name | Merafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Merafloxacin | |
CAS RN |
91188-00-0, 110013-21-3 | |
Record name | Merafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91188-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CI 934 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Merafloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Merafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MERAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。